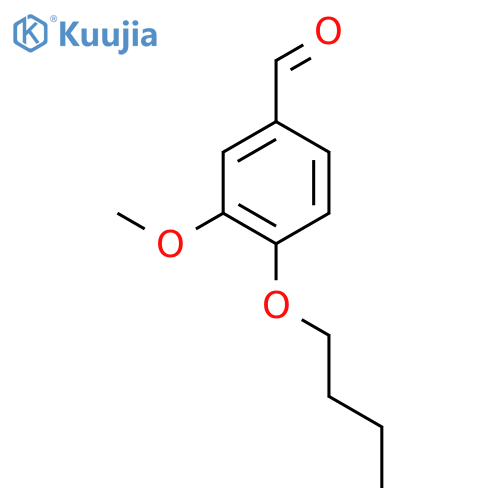

Cas no 51301-87-2 (4-butoxy-3-methoxybenzaldehyde)

4-butoxy-3-methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,4-butoxy-3-methoxy-

- 4-Butoxy-3-methoxybenzaldehyde

- 4-BUTOXY-3-METHOXY-BENZALDEHYDE

- 3-methoxy-4-n-butoxy-benzaldehyde

- 4-butyloxy-3-methoxybenzaldehyde

- 4-n-butoxy-3-methoxybenzaldehyde

- vanillin butyl ether

- VS-04164

- 51301-87-2

- BB 0243266

- EN300-04093

- ST005664

- Vanillin, butyl ether

- A828523

- SCHEMBL686103

- CS-0196244

- FT-0639984

- E89549

- Z56860231

- MFCD01157219

- DTXSID10366361

- AKOS000201791

- 3-methoxy-4-butoxybenzaldehyde

- ALBB-001139

- DB-051939

- BBL014079

- STK347114

- 4-butoxy-3-methoxybenzaldehyde

-

- MDL: MFCD01157219

- インチ: InChI=1S/C12H16O3/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h5-6,8-9H,3-4,7H2,1-2H3

- InChIKey: VDQRSBASPLRAOM-UHFFFAOYSA-N

- ほほえんだ: CCCCOC1=C(C=C(C=C1)C=O)OC

計算された属性

- せいみつぶんしりょう: 208.11000

- どういたいしつりょう: 208.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 35.5Ų

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- PSA: 35.53000

- LogP: 2.68660

4-butoxy-3-methoxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1254740-25g |

4-BUTOXY-3-METHOXY-BENZALDEHYDE |

51301-87-2 | 97% | 25g |

$1775 | 2024-06-06 | |

| TRC | B943485-50mg |

4-Butoxy-3-methoxybenzaldehyde |

51301-87-2 | 50mg |

$ 50.00 | 2022-06-06 | ||

| abcr | AB378236-250 mg |

4-Butoxy-3-methoxybenzaldehyde |

51301-87-2 | 250MG |

€154.30 | 2022-03-24 | ||

| abcr | AB378236-1 g |

4-Butoxy-3-methoxybenzaldehyde; . |

51301-87-2 | 1g |

€145.40 | 2023-04-25 | ||

| abcr | AB378236-25 g |

4-Butoxy-3-methoxybenzaldehyde |

51301-87-2 | 25g |

€1,108.00 | 2022-03-24 | ||

| Alichem | A019143333-10g |

4-Butoxy-3-methoxybenzaldehyde |

51301-87-2 | 95% | 10g |

$456.86 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028439-1g |

4-Butoxy-3-methoxybenzaldehyde |

51301-87-2 | 1g |

1446.0CNY | 2021-07-10 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028439-1g |

4-Butoxy-3-methoxybenzaldehyde |

51301-87-2 | 1g |

1446CNY | 2021-05-07 | ||

| Fluorochem | 014180-1g |

4-Butoxy-3-methoxybenzaldehyde |

51301-87-2 | 1g |

£96.00 | 2022-03-01 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-277166-1 g |

4-Butoxy-3-methoxy-benzaldehyde, |

51301-87-2 | 1g |

¥1,053.00 | 2023-07-11 |

4-butoxy-3-methoxybenzaldehyde 関連文献

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

4-butoxy-3-methoxybenzaldehydeに関する追加情報

Comprehensive Overview of 4-butoxy-3-methoxybenzaldehyde (CAS No. 51301-87-2): Properties, Applications, and Industry Insights

4-butoxy-3-methoxybenzaldehyde (CAS No. 51301-87-2) is a specialized organic compound widely recognized for its aromatic aldehyde structure. This compound, featuring both butoxy and methoxy functional groups, plays a pivotal role in fragrance synthesis, pharmaceutical intermediates, and specialty chemical formulations. Its molecular formula, C12H16O3, and unique structural properties make it a subject of interest for researchers and industrial applications alike.

The demand for 4-butoxy-3-methoxybenzaldehyde has surged due to its versatility in creating vanillin derivatives and flavor enhancers. With growing consumer interest in natural-like fragrances and sustainable ingredients, this compound is often explored as a synthetic alternative to plant-derived aldehydes. Its compatibility with green chemistry principles further aligns with modern industry trends, addressing queries like "eco-friendly fragrance chemicals" or "synthetic benzaldehyde applications."

From a chemical perspective, 51301-87-2 exhibits a boiling point of approximately 300°C and a molecular weight of 208.25 g/mol. These properties make it suitable for high-temperature processes in perfumery and cosmetic formulations. Recent studies highlight its potential in antimicrobial coatings, responding to the rising search for "functional aldehyde compounds" in material science.

In the pharmaceutical sector, 4-butoxy-3-methoxybenzaldehyde serves as a precursor for drug intermediates, particularly in developing non-steroidal anti-inflammatory analogs. This aligns with frequent searches such as "benzaldehyde derivatives in medicine" or "CAS 51301-87-2 uses." Its low toxicity profile, as documented in regulatory databases, ensures compliance with global safety standards like REACH and FDA guidelines.

Manufacturers of 4-butoxy-3-methoxybenzaldehyde emphasize its stability under controlled storage conditions (recommended at 2–8°C in amber glass). Quality benchmarks often reference HPLC purity (>98%), a key parameter for buyers searching "high-purity benzaldehyde suppliers." The compound’s synthesis typically involves Williamson etherification of vanillin derivatives, a process frequently discussed in organic chemistry forums.

Emerging applications include its use in liquid crystal materials and electronic displays, capitalizing on its planar aromatic structure. This innovation addresses trending queries like "aldehyde compounds in nanotechnology" while demonstrating the compound’s cross-industry relevance. Analytical techniques such as GC-MS and NMR are standard for verifying its identity, as referenced in peer-reviewed journals.

Market analysts project growth for 51301-87-2 due to expanding flavor and fragrance sectors in Asia-Pacific regions. Regulatory-compliant documentation, including SDS and COA, remains critical for exporters, reflecting searches for "CAS 51301-87-2 certification." Sustainable production methods, such as catalytic oxidation of lignin-derived phenols, are gaining traction among environmentally conscious buyers.

For researchers, 4-butoxy-3-methoxybenzaldehyde offers a model compound for studying electrophilic substitution reactions. Educational content around "benzaldehyde reactivity" frequently features this derivative, underscoring its academic value. Collaborative studies with universities continue to explore novel derivatives for biodegradable polymers.

In summary, 4-butoxy-3-methoxybenzaldehyde (CAS No. 51301-87-2) bridges multiple scientific disciplines with its adaptable chemistry. Whether addressing industrial scalability challenges or answering niche questions like "solubility of methoxybenzaldehydes," this compound remains a cornerstone in advanced organic synthesis. Future developments may focus on enantioselective synthesis routes to meet evolving industry demands.

51301-87-2 (4-butoxy-3-methoxybenzaldehyde) 関連製品

- 57695-98-4(3-Methoxy-4-propoxybenzaldehyde)

- 117241-25-5(Benzaldehyde,3,4-bis(dodecyloxy)-)

- 131525-50-3(3,4-Bis(octyloxy)benzaldehyde)

- 34127-96-3(3-butoxy-4-methoxybenzaldehyde)

- 118468-34-1(3',4'-(Didecyloxy)benzaldehyde)

- 380180-79-0(ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate)

- 1212960-01-4((2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol)

- 2229274-66-0(1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol)

- 1595934-33-0(2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid)

- 1708199-39-6(4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole)